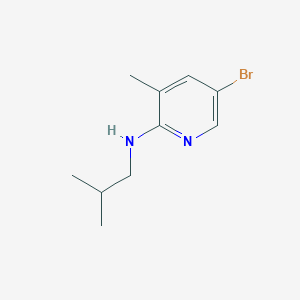

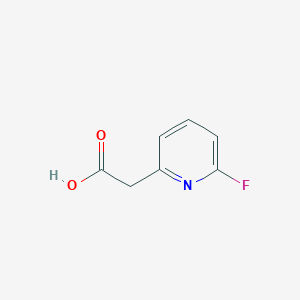

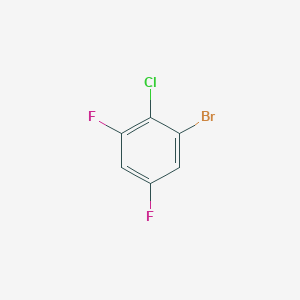

![molecular formula C8H10N2O2 B1442142 Benzo[1,3]dioxol-4-ylmethyl-hydrazine CAS No. 887593-39-7](/img/structure/B1442142.png)

Benzo[1,3]dioxol-4-ylmethyl-hydrazine

Overview

Description

Benzo[1,3]dioxol-4-ylmethyl-hydrazine is a chemical compound with the molecular formula C8H10N2O2 . It is a highly oxygenated lignanoid containing four five-membered rings, two benzene rings .

Synthesis Analysis

The synthesis of Benzo[1,3]dioxol-4-ylmethyl-hydrazine and its derivatives has been reported in several studies. For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of Benzo[1,3]dioxol-4-ylmethyl-hydrazine has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods .Chemical Reactions Analysis

The chemical reactions involving Benzo[1,3]dioxol-4-ylmethyl-hydrazine have been studied. For example, the aromatic protons in benzo [d] [1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[1,3]dioxol-4-ylmethyl-hydrazine have been analyzed using various techniques. For instance, the nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .Scientific Research Applications

Synthesis and Antimicrobial Activity

- Benzo[d][1,3]dioxole gathered pyrazole derivatives have been synthesized and showed significant antimicrobial activity, with certain compounds displaying excellent antifungal and antibacterial properties (Umesha & Basavaraju, 2014). These findings underscore the potential of benzo[1,3]dioxol-4-ylmethyl-hydrazine derivatives in developing new antimicrobial agents.

Antioxidant and Antitumor Activities

- The exploration of molecular structure, DFT calculations, and antioxidant activity of a hydrazone derivative highlighted the compound's excellent antioxidant capabilities in assays, demonstrating the potential for developing treatments targeting oxidative stress-related diseases (Tayade et al., 2022).

Synthesis Techniques and Chemical Analysis

- Research on the synthesis, characterization, and third-order nonlinear optical properties of specific derivatives has provided insights into their potential NLO applications, showcasing the versatility of benzo[1,3]dioxol-4-ylmethyl-hydrazine derivatives in materials science (Uthaya Kumar et al., 2019).

Future Directions

The future directions for research on Benzo[1,3]dioxol-4-ylmethyl-hydrazine could include further exploration of its potential applications. For instance, one study suggested that the employment of K-10 may be effective for enhancing root growth and crop production . Another study suggested that the BDMMBSH compounds could be used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

properties

IUPAC Name |

1,3-benzodioxol-4-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-4-6-2-1-3-7-8(6)12-5-11-7/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZDEAWLCUEBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697501 | |

| Record name | [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-4-ylmethyl-hydrazine | |

CAS RN |

887593-39-7 | |

| Record name | [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

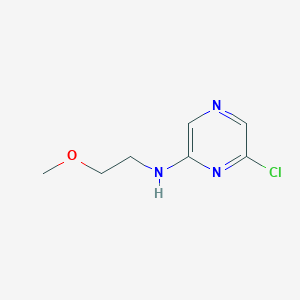

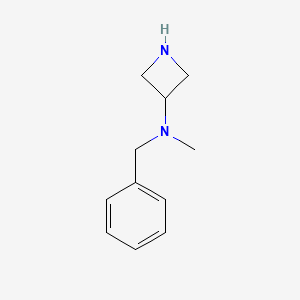

![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)

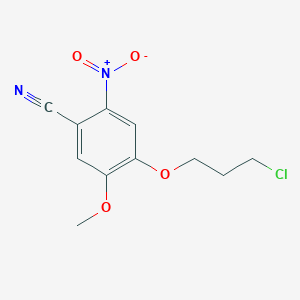

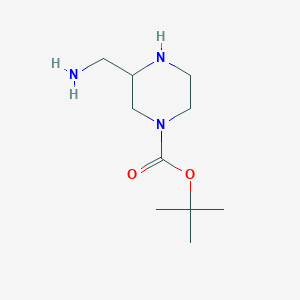

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)

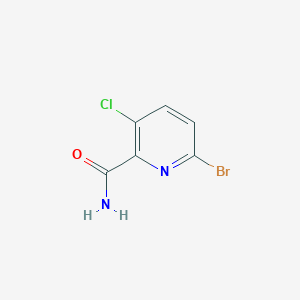

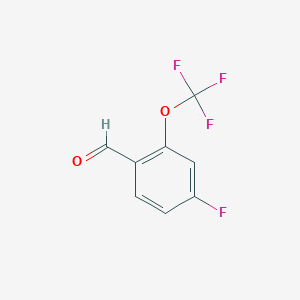

![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)

![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)